molecular formula C7H12ClF2N B3324737 (3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride CAS No. 1956364-50-3

(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

Cat. No. B3324737
CAS RN: 1956364-50-3
M. Wt: 183.63
InChI Key: VDNXSLMZLQNXAC-KNCHESJLSA-N
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Description

Pyrrole-based compounds are widely known for their biological activity and are found in many natural products . They have diverse therapeutic applications, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .


Molecular Structure Analysis

The molecular structure of pyrrole-based compounds can vary greatly depending on the specific compound. For example, “(3aR,6aS)-Octahydrocyclopenta[c]pyrrole” has a molecular formula of C7H13N .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole-based compounds can vary greatly. For example, “(3aR,6aS)-Octahydrocyclopenta[c]pyrrole” has a density of 0.9±0.1 g/cm3, a boiling point of 165.0±8.0 °C at 760 mmHg, and a molar refractivity of 33.7±0.3 cm3 .

Scientific Research Applications

Structure Analysis

  • Crystallographic Analysis: The compound was analyzed for its crystal structure and chirality at low temperatures, contributing to the understanding of its molecular geometry and stereochemistry (Abboud et al., 1993).

Synthesis and Chemical Transformations

  • Precursor in Synthesis: It serves as a convenient precursor in the synthesis of various δ-chloroallylamine hydrochlorides and N-phosphorylated allylamines, indicating its utility in organic synthesis (Gajda & Zwierzak, 1986).
  • Spirocyclic Phosphazene Derivatives: It's used in the synthesis of novel mono-, di-, and tri-spirocyclic phosphazene derivatives, showing potential in the creation of new chemical structures (Ilter et al., 2007).
  • Agro-biological Applications: Studies have explored its derivatives for their agro-biological activities, suggesting potential in agricultural sciences (Dorn et al., 1979).

Pharmacological Intermediates

  • Pharmacologically Important Intermediate: An efficient process for its synthesis as a pharmacologically important intermediate highlights its relevance in drug development (Bahekar et al., 2017).

Diverse Chemical Reactions

  • Nucleophilic Addition Reactions: Its derivatives have been synthesized through nucleophilic addition, demonstrating its versatility in chemical reactions (Won-Jun et al., 1994).
  • Vinylidene Complex Reactions: The compound participates in cyclization reactions of ruthenium vinylidene complexes, suggesting applications in complex chemical synthesis (Chang et al., 1999).

Safety and Hazards

The safety and hazards of pyrrole-based compounds can vary greatly depending on the specific compound. For example, “(3aR,5s,6aS)-rel-5-Fluorooctahydrocyclopenta[c]pyrrole hydrochloride” has several safety precautions, including avoiding release to the environment and using personal protective equipment as required .

properties

IUPAC Name

(3aR,6aS)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H/t5-,6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNXSLMZLQNXAC-KNCHESJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1956364-50-3
Record name rac-(3aR,6aS)-5,5-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
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(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
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(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
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(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
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(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
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(3aR,6aS)-rel-5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

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